molecular formula C18H38F3O4Sn2 B14652154 CID 78063333

CID 78063333

Cat. No.: B14652154
M. Wt: 612.9 g/mol
InChI Key: WXVVRBJKCKMILF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78063333” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78063333 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:

    Wet Granulation: This method involves mixing the active ingredient with diluents and disintegrants, followed by the addition of a binding agent to form a cohesive mass.

    Dry Granulation: In this method, the active ingredient is mixed with other excipients and compressed into large tablets, which are then milled into granules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process typically includes:

    Raw Material Preparation: Ensuring the purity and quality of raw materials used in the synthesis.

    Reaction Setup: Setting up the reaction conditions, including temperature, pressure, and the addition of catalysts.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

  • **Quality Control

Properties

Molecular Formula

C18H38F3O4Sn2

Molecular Weight

612.9 g/mol

InChI

InChI=1S/4C4H9.C2HF3O2.H2O.O.2Sn/c4*1-3-4-2;3-2(4,5)1(6)7;;;;/h4*1,3-4H2,2H3;(H,6,7);1H2;;;/q;;;;;;;;+1/p-1

InChI Key

WXVVRBJKCKMILF-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)O[Sn](CCCC)(CCCC)OC(=O)C(F)(F)F.O

Origin of Product

United States

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